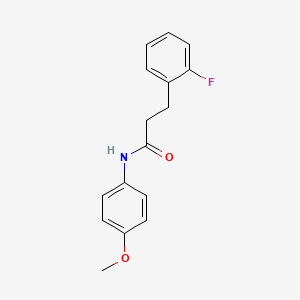
3-(2-fluorophenyl)-N-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-N-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides It features a fluorophenyl group and a methoxyphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-fluorophenyl)-N-(4-methoxyphenyl)propanamide typically involves the following steps:
Starting Materials: 2-fluorobenzaldehyde and 4-methoxyaniline.
Formation of Intermediate: The reaction between 2-fluorobenzaldehyde and 4-methoxyaniline in the presence of a suitable catalyst forms an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with propanoyl chloride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)-N-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 3-(2-Chlorophenyl)-N-(4-methoxyphenyl)propanamide
- 3-(2-Bromophenyl)-N-(4-methoxyphenyl)propanamide
- 3-(2-Methylphenyl)-N-(4-methoxyphenyl)propanamide
Comparison:
- Fluorine Substitution: The presence of a fluorine atom in 3-(2-fluorophenyl)-N-(4-methoxyphenyl)propanamide can enhance its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
- Biological Activity: The fluorinated compound may exhibit different biological activities due to the unique electronic and steric effects of the fluorine atom.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-14-9-7-13(8-10-14)18-16(19)11-6-12-4-2-3-5-15(12)17/h2-5,7-10H,6,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEMMDXDHDORIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)
![[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-iodobenzoate](/img/structure/B5702458.png)
![N-{[1-(4-BROMOPHENYL)PYRROL-2-YL]METHYLIDENE}HYDROXYLAMINE](/img/structure/B5702459.png)
![4-[2-(2,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5702469.png)
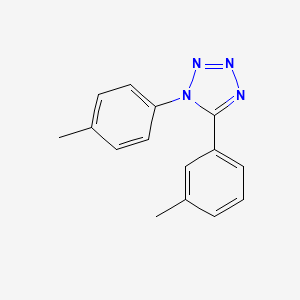
![ethyl 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5702484.png)
![1-Amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6-thione](/img/structure/B5702499.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5702505.png)
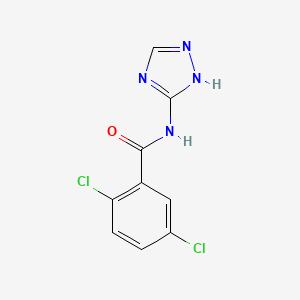
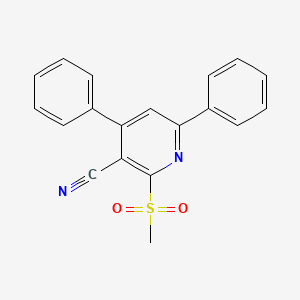
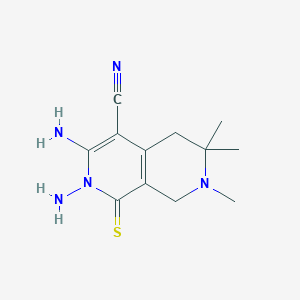
![1-[3-(4-isopropylphenyl)acryloyl]azepane](/img/structure/B5702541.png)
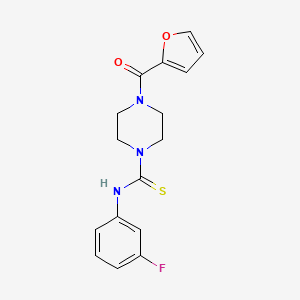
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N'-[(E)-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLENE]ACETOHYDRAZIDE](/img/structure/B5702556.png)
